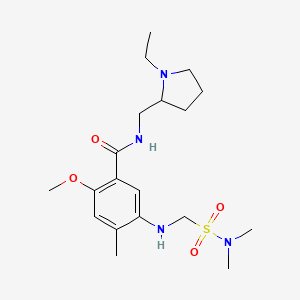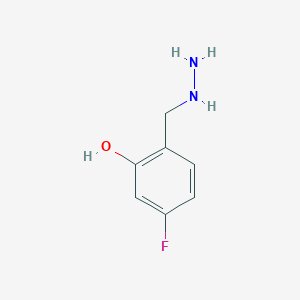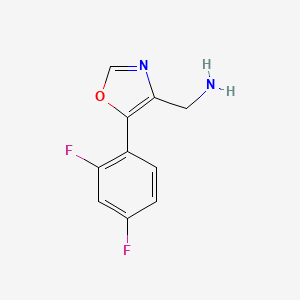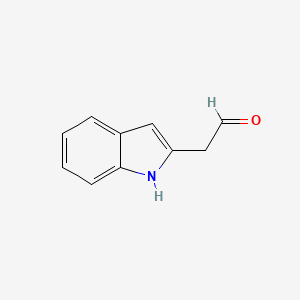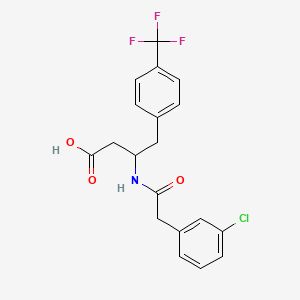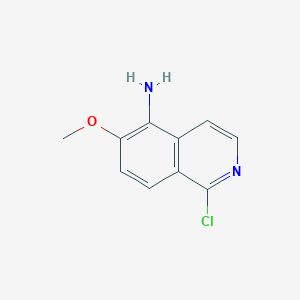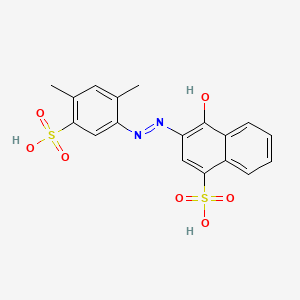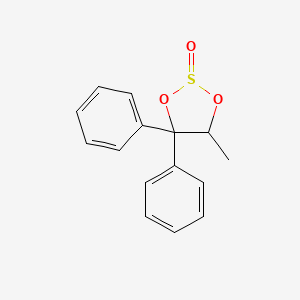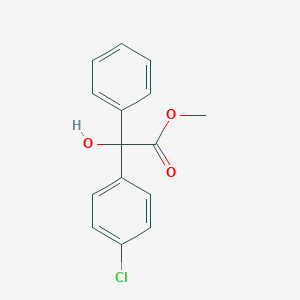
Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate typically involves the esterification of 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenyl)-2-oxo-2-phenylacetate.
Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxy-2-phenylethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate
- Methyl 2-(4-fluorophenyl)-2-hydroxy-2-phenylacetate
- Methyl 2-(4-methylphenyl)-2-hydroxy-2-phenylacetate
Uniqueness
Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly interesting for research and development.
Propiedades
Fórmula molecular |
C15H13ClO3 |
|---|---|
Peso molecular |
276.71 g/mol |
Nombre IUPAC |
methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C15H13ClO3/c1-19-14(17)15(18,11-5-3-2-4-6-11)12-7-9-13(16)10-8-12/h2-10,18H,1H3 |
Clave InChI |
OSHJGACRNSBMBO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


